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Compound of Interest

Compound Name:
2-Acetoxy-4'-

hexyloxybenzophenone

Cat. No.: B1292243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Acetoxy-4'-hexyloxybenzophenone. Due to the limited availability of directly

published experimental data for this specific molecule, this document presents a combination

of predicted spectroscopic values derived from analogous compounds and established

analytical methodologies. This guide is intended to serve as a valuable resource for

researchers in the fields of medicinal chemistry, materials science, and drug development by

offering a detailed projection of its spectral characteristics and the experimental procedures for

their validation.

Spectroscopic Data Summary
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Acetoxy-4'-hexyloxybenzophenone. These

predictions are based on the analysis of structurally similar compounds and established

principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.8-7.9 d 2H Aromatic (H-2', H-6')

~7.5-7.6 m 1H Aromatic (H-4)

~7.3-7.4 m 1H Aromatic (H-5)

~7.1-7.2 m 2H Aromatic (H-3, H-6)

~6.9-7.0 d 2H Aromatic (H-3', H-5')

~4.0 t 2H -O-CH₂- (hexyloxy)

~2.3 s 3H
-O-C(=O)-CH₃

(acetoxy)

~1.7-1.8 p 2H
-O-CH₂-CH₂-

(hexyloxy)

~1.3-1.5 m 6H -(CH₂)₃- (hexyloxy)

~0.9 t 3H -CH₃ (hexyloxy)

Predicted in CDCl₃ at

400 MHz. Chemical

shifts are referenced

to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~195-197 C=O (benzophenone)

~169-170 C=O (acetoxy)

~163-164 C-4' (aromatic)

~150-151 C-2 (aromatic)

~138-139 C-1' (aromatic)

~133-134 C-4 (aromatic)

~132-133 C-2', C-6' (aromatic)

~130-131 C-6 (aromatic)

~129-130 C-1 (aromatic)

~126-127 C-5 (aromatic)

~123-124 C-3 (aromatic)

~114-115 C-3', C-5' (aromatic)

~68-69 -O-CH₂- (hexyloxy)

~31-32 -CH₂- (hexyloxy)

~29-30 -CH₂- (hexyloxy)

~25-26 -CH₂- (hexyloxy)

~22-23 -CH₂- (hexyloxy)

~21 -CH₃ (acetoxy)

~14 -CH₃ (hexyloxy)

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3070-3030 Medium-Weak Aromatic C-H Stretch

~2950-2850 Medium-Strong Aliphatic C-H Stretch

~1760-1770 Strong C=O Stretch (acetoxy)

~1660-1670 Strong C=O Stretch (benzophenone)

~1600, ~1580, ~1450 Medium-Weak Aromatic C=C Stretch

~1250-1200 Strong Aryl-O Stretch (hexyloxy)

~1200-1150 Strong C-O Stretch (acetoxy)

Predicted as a thin film or KBr

pellet.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

340.1674 [M]⁺ (Molecular Ion for C₂₁H₂₄O₄)

298 [M - CH₂=C=O]⁺

213 [M - C₆H₁₃O - CO]⁺ or [C₁₄H₉O₂]⁺

121 [C₇H₅O₂]⁺

105 [C₇H₅O]⁺

77 [C₆H₅]⁺

Predicted for Electron Ionization (EI) Mass

Spectrometry.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-Acetoxy-4'-
hexyloxybenzophenone in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative

NMR, an internal standard with a known concentration can be added.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or

tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the

CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

Press the mixture into a transparent pellet using a hydraulic press.

Acquisition:

Record a background spectrum of the empty spectrometer.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute

as necessary for the specific instrument.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or

Electrospray Ionization (ESI) source can be used.

EI-MS Acquisition:

Introduce the sample into the ion source, often via a direct insertion probe or after

separation by gas chromatography (GC).

Use a standard electron energy of 70 eV.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
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ESI-MS Acquisition:

Introduce the sample solution into the ion source via direct infusion or after separation by

liquid chromatography (LC).

Optimize ionization parameters such as capillary voltage and nebulizer gas flow.

Acquire the mass spectrum in positive ion mode.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

synthesized organic compound like 2-Acetoxy-4'-hexyloxybenzophenone.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2-Acetoxy-4'-
hexyloxybenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292243#spectroscopic-data-nmr-ir-mass-spec-for-
2-acetoxy-4-hexyloxybenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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